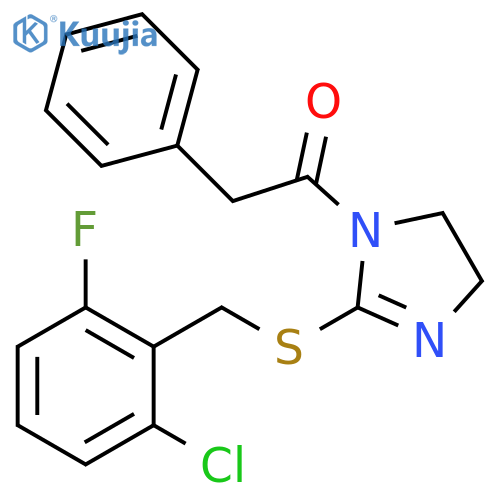Cas no 851802-95-4 (1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one)

851802-95-4 structure
商品名:1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- Ethanone, 1-[2-[[(2-chloro-6-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-2-phenyl-
- AKOS024588950
- 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
- 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
- 851802-95-4
- F0630-0898
-
- インチ: 1S/C18H16ClFN2OS/c19-15-7-4-8-16(20)14(15)12-24-18-21-9-10-22(18)17(23)11-13-5-2-1-3-6-13/h1-8H,9-12H2
- InChIKey: RDWJKUVICZMGGZ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C(SCC2=C(F)C=CC=C2Cl)=NCC1)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 362.0655902g/mol
- どういたいしつりょう: 362.0655902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 491.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 2.25±0.60(Predicted)
1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-0898-2mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-4mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-5mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-10μmol |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-1mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-50mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-3mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-10mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-20mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0630-0898-15mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
851802-95-4 (1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
